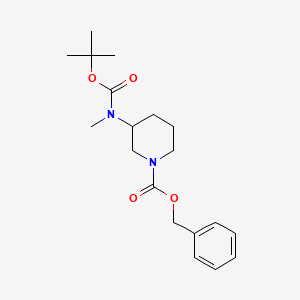

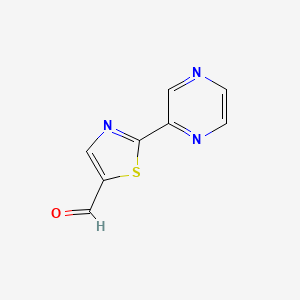

2-(Pirazin-2-il)-1,3-tiazol-5-carbaldehído

Descripción general

Descripción

Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories . They play a significant role as intermediates for pharmaceuticals, agricultural chemicals .

Synthesis Analysis

The synthesis of similar compounds, such as 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Aplicaciones Científicas De Investigación

Agentes Antituberculosos

El núcleo de pirazina de 2-(Pirazin-2-il)-1,3-tiazol-5-carbaldehído se ha utilizado en el diseño y síntesis de agentes antituberculosos. Estos compuestos han mostrado una actividad significativa contra Mycobacterium tuberculosis H37Ra, con concentraciones inhibitorias que indican su potencial como potentes fármacos antituberculosos . Los análogos de la pirazina, como la pirazinamida, son fármacos de primera línea conocidos que se utilizan para acortar la terapia de la tuberculosis, y las modificaciones en esta estructura central pueden conducir a compuestos con mayor actividad .

Actividad Anticancerígena

Los derivados de la pirazina se han explorado por sus propiedades anticancerígenas. La optimización estructural de los inhibidores conocidos, con la ayuda del diseño de fármacos basado en la estructura, ha llevado al descubrimiento de pequeñas moléculas basadas en pirazina que exhiben actividad citotóxica. Estos compuestos interactúan con las vías de las tirosina fosfatasas proteicas, que son cruciales para el control de la proliferación y el metabolismo celular, lo que indica su potencial como terapias contra el cáncer .

Química Medicinal

Las diversas aplicaciones medicinales de los compuestos de pirazina, incluido el This compound, se extienden a varias moléculas farmacéuticas. Estos compuestos forman parte de un grupo más amplio que ha recibido atención por sus funciones en el tratamiento de diferentes enfermedades debido a su capacidad de interactuar con dianas biológicas específicas .

Evaluación de la Citotoxicidad

La investigación que involucra derivados de pirazina a menudo incluye la evaluación de su citotoxicidad en células humanas, como las células HEK-293 (riñón embrionario humano). Esto es crucial para determinar la seguridad de estos compuestos para su posterior desarrollo como agentes terapéuticos .

Mecanismo De Acción

Target of Action

These compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Similar compounds like pyrrolopyrazine derivatives have shown more activity on kinase inhibition .

Biochemical Pathways

Similar compounds have shown to affect various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have shown various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with various enzymes, including kinases and oxidoreductases. The nature of these interactions often involves the aldehyde group forming covalent bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde can form non-covalent interactions with proteins, affecting their conformation and function .

Cellular Effects

The effects of 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde on cellular processes are profound. It influences cell signaling pathways by modulating kinase activity, which in turn affects gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Furthermore, 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde has been found to inhibit cell proliferation and migration, making it a potential candidate for anti-cancer therapies .

Molecular Mechanism

At the molecular level, 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming covalent adducts that inhibit enzyme activity. This compound also interacts with DNA and RNA, potentially affecting transcription and translation processes . Additionally, 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde can modulate the activity of transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde can lead to sustained inhibition of cellular functions, including reduced cell viability and altered metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels .

Transport and Distribution

Within cells and tissues, 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its localization to specific cellular compartments . The compound tends to accumulate in the liver and kidneys, where it undergoes further metabolism .

Subcellular Localization

The subcellular localization of 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde is crucial for its activity. It is predominantly found in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Targeting signals and post-translational modifications play a role in directing the compound to specific organelles .

Propiedades

IUPAC Name |

2-pyrazin-2-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3OS/c12-5-6-3-11-8(13-6)7-4-9-1-2-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFGFECCZFFMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)

![Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine](/img/structure/B1444866.png)

![N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1444870.png)